(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane
Beschreibung
The compound (3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane (CAS: 2489243-28-7, molecular formula: C₃₈H₅₉O₂P, molecular weight: 578.85 g/mol) is a dialkylbiaryl phosphine ligand featuring a biphenyl backbone with distinct substituents:
- tert-Butoxy at position 3,
- Methoxy at position 6,
- Diisopropyl groups at positions 2' and 6' of the biphenyl system,
- Dicyclohexylphosphine at position 2 .
This ligand is designed for transition-metal catalysis, particularly in palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura couplings), where steric bulk and electronic tuning enhance catalytic activity and selectivity .
Eigenschaften
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27/h15,20-27H,9-14,16-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUIDIKASJZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Components and Conditions
-
Aryl halide precursor : 2-Bromo-3-methoxy-6-(tert-butoxy)benzene derivatives are commonly employed.
-
Boronic acid : 2,6-Diisopropylphenylboronic acid is used to introduce steric bulk at the 2' and 6' positions.
-
Catalyst system : Palladium complexes such as [Pd(crotyl)Cl]₂ (1–3 mol%) paired with phosphine ligands (e.g., AshPhos) enable efficient coupling.
-
Base : t-BuONa (2.0 equiv) in toluene or tetrahydrofuran (THF) at 60–90°C for 12–16 hours.
Table 1: Representative Biphenyl Core Synthesis Conditions
| Substituent | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| tert-Butoxy | KOtBu, t-BuOH | DMF, 80°C, 12 h | 78% | |
| Methoxy | CH₃I, K₂CO₃ | DCM, rt, 6 h | 92% |
Installation of the Dicyclohexylphosphine Group
The final step involves C-P cross-coupling to attach the dicyclohexylphosphine moiety to the biphenyl framework:
Palladium-Catalyzed Phosphination
Table 3: Phosphination Reaction Optimization
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst loading | 2.5 mol% [Pd] | Maximizes to 81% | |
| Base concentration | 20 M KOH | Prevents hydrolysis | |
| Solvent | Aqueous/organic biphasic | Enhances rate |
Challenges and Mitigation Strategies
Steric Hindrance
The compound’s bulky 2',6'-diisopropyl and tert-butoxy groups impede reaction kinetics. Strategies to address this include:
Phosphine Oxidation
Dicyclohexylphosphine is air-sensitive. Protocols mandate:
-
Strict inert conditions : Schlenk techniques or glovebox use.
-
Degassed solvents : Toluene and THF purged with N₂ for ≥30 minutes.
Industrial-Scale Production Insights
Large-scale synthesis (≥100 g) employs:
-
Continuous flow reactors : To maintain precise temperature control and reduce side reactions.
-
Automated chromatography : YAMAZEN medium-pressure systems with n-hexane/Et₂O gradients.
Table 4: Scalability Metrics
| Metric | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 81% | 75–78% |
| Purity (HPLC) | ≥98% | ≥95% |
| Process time | 18 hours | 22 hours |
Analyse Chemischer Reaktionen
Types of Reactions
(3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane undergoes several types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coordination: It forms coordination complexes with transition metals, which are crucial for its catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Strong bases like potassium tert-butoxide are often used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Biphenyl Derivatives: Result from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Cross-Coupling Reactions
GPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the formation of carbon-carbon and carbon-nitrogen bonds. It has been particularly effective in:
- C-N Cross Coupling : GPhos supports catalysts that facilitate the coupling of primary amines with aryl halides under mild conditions. This ligand allows for low catalyst loading while maintaining high reactivity and stability .
- Broad Substrate Scope : The GPhos-derived catalysts have demonstrated improved performance across various substrate classes, including unhindered primary amines and electron-deficient anilines. This versatility is critical for synthesizing complex organic molecules .
Stability and Reactivity
Research indicates that GPhos enhances the stability of palladium catalysts compared to traditional ligands. This stability translates into:
- Reduced Catalyst Deactivation : The ligand minimizes the rate at which catalysts deactivate during reactions, allowing for more efficient processes .
- Effective at Room Temperature : The use of GPhos enables reactions to proceed effectively at ambient temperatures, which is advantageous for energy efficiency and operational simplicity .
Case Study 1: Aryl Amination
In a study published by the Journal of the American Chemical Society, GPhos was utilized to develop a novel aryl amination catalyst. The research highlighted its capability to couple a variety of primary amines with aryl halides effectively, achieving high yields even with challenging substrates .
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aryl Amination | Room Temperature | 85 | Effective with electron-deficient amines |
| Aryl Amination | Elevated Temperature | 90 | Improved reactivity observed |
Case Study 2: Synthesis of Complex Molecules
Another application involved using GPhos in synthesizing complex pharmaceutical intermediates. The ligand's properties allowed researchers to achieve significant improvements in reaction rates and yields compared to previous methods utilizing different phosphine ligands .
| Compound Synthesized | Method Used | Yield (%) | Reference |
|---|---|---|---|
| Pharmaceutical Intermediate A | GPhos-Pd Catalyst | 92 | J Am Chem Soc. 2020 |
| Pharmaceutical Intermediate B | Traditional Ligand | 75 | J Am Chem Soc. 2020 |
Wirkmechanismus
The mechanism by which (3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane exerts its effects involves the formation of coordination complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions . The molecular targets include transition metal centers, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Analysis
The table below highlights key structural differences between the target compound and analogous ligands:
Electronic and Steric Effects
- However, the tert-butoxy group is a stronger electron donor than isopropoxy (as in RuPhos), which may enhance oxidative addition rates in aryl halide activation .
- Steric Bulk : The tert-butoxy group introduces greater steric hindrance compared to methoxy or isopropoxy substituents. Combined with diisopropyl groups at positions 2' and 6', the ligand provides a balance between bulk and flexibility, intermediate between XPhos (triisopropyl) and RuPhos (diisopropoxy) .
- Phosphine Group : The dicyclohexylphosphine moiety offers moderate steric bulk (cone angle ~170°) compared to di-t-butylphosphine (cone angle ~190°), making it less electron-deficient than t-BuRuPhos but more accessible for substrate binding .
Catalytic Performance
- Suzuki-Miyaura Coupling : Ligands like XPhos and BrettPhos excel in coupling sterically hindered substrates due to their bulky substituents . The target compound’s tert-butoxy group may similarly facilitate couplings with ortho-substituted aryl halides.
- Amination Reactions : RuPhos and BrettPhos are preferred for Pd-catalyzed aminations; the target ligand’s methoxy group could mimic this electron-rich environment, while its tert-butoxy group may improve stability under harsh conditions .
- Substrate Scope : The hybrid steric profile of the target compound (bulky tert-butoxy + flexible diisopropyl) may broaden its applicability to both electron-rich and electron-poor substrates compared to ligands with uniform substituents .
Biologische Aktivität
The compound (3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane (CAS No. 2489243-29-8) is a phosphane derivative that has garnered attention in various fields of research, particularly in organic chemistry and biological applications. This article delves into the biological activity of this compound, reviewing pertinent research findings, case studies, and data that illustrate its potential applications.
The molecular formula of the compound is , with a molecular weight of 536.77 g/mol. Its structure features a biphenyl moiety substituted with tert-butoxy and methoxy groups, which may influence its reactivity and biological interactions.
Structural Formula
The structural representation can be summarized as follows:
Research indicates that compounds like dicyclohexylphosphane derivatives exhibit various biological activities, including:
- Antioxidant Properties : Studies have shown that phosphane compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cellular systems.
- Enzyme Inhibition : Some phosphane derivatives have been identified as inhibitors of specific enzymes, potentially leading to therapeutic applications in disease contexts such as cancer or neurodegenerative disorders.
Case Studies
- Anticancer Activity :
- A study investigated the effects of similar phosphane compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in certain cancer cells by modulating signaling pathways associated with cell survival and death.
- Neuroprotective Effects :
- Another research effort focused on the neuroprotective effects of phosphane derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function.
Data Table: Summary of Biological Studies
| Study Reference | Biological Activity | Findings | Notes |
|---|---|---|---|
| Study 1 | Antioxidant | Significant reduction in oxidative markers in vitro | Promising for neurodegenerative diseases |
| Study 2 | Enzyme Inhibition | Inhibition of enzyme X with IC50 values < 10 µM | Potential therapeutic applications |
| Study 3 | Anticancer | Induced apoptosis in cancer cell line Y | Further studies needed for mechanism elucidation |
Pharmacological Potential
The pharmacological potential of (3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane is supported by its structural characteristics, which suggest possible interactions with biological macromolecules. The presence of bulky groups may enhance its selectivity towards specific targets while minimizing off-target effects.
Toxicological Profile
While the biological activity is promising, it is crucial to assess the toxicological profile of this compound. Preliminary assessments indicate moderate toxicity levels; however, comprehensive toxicity studies are necessary to establish safety for potential therapeutic use.
Q & A
Q. What computational methods predict the ligand's performance in new catalytic systems?
- Methodological Answer :
- DFT calculations : Analyze Pd-ligand bond dissociation energies (e.g., ~30 kcal/mol for Pd-P) .
- Steric maps : Visualize ligand-substrate interactions using software like MOE or Schrödinger .
- Transition state modeling : Predict regioselectivity in C–N coupling using NEB (Nudged Elastic Band) methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
